5-Chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide is an organic compound with the molecular formula C₁₇H₁₄ClNO₃S. This compound features a unique structure characterized by the presence of a chloro group, a methoxy group, and a naphthyl group attached to a benzenesulfonamide core. It has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine. The compound is classified as a sulfonamide, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-naphthylamine. This reaction is facilitated by the presence of a base, such as triethylamine, which neutralizes the hydrochloric acid produced during the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.
In industrial settings, production may involve large-scale batch reactions using automated reactors. Precise control of reaction conditions is crucial to achieving high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
The molecular structure of 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide can be represented by its SMILES notation: COc1ccc(Cl)cc1C(=O)NCCc2ccc(cc2)S(N)(=O)=O
. The InChI key for this compound is KVWWTCSJLGHLRM-UHFFFAOYSA-N
. The molecular weight is approximately 394.8 g/mol. The structure consists of two aromatic rings connected via a sulfonamide linkage, which contributes to its chemical reactivity and biological activity.
5-Chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide can undergo various chemical reactions:
The products of these reactions depend on the specific reagents and conditions employed.
The mechanism of action for 5-chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to observed biological effects. For instance, it has been studied for its potential to inhibit carbonic anhydrase enzymes, which play critical roles in various physiological processes. The exact pathways and molecular targets can vary based on the application context .
These properties suggest that this compound may be suitable for various applications in both laboratory and industrial settings.
5-Chloro-2-methoxy-N-(2-naphthyl)benzenesulfonamide has several scientific uses:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: